molecular formula C9H4Br2NO2Sb B14674341 Quinoline, 5,7-dibromo-8-(stibosooxy)- CAS No. 35592-46-2

Quinoline, 5,7-dibromo-8-(stibosooxy)-

Cat. No.: B14674341
CAS No.: 35592-46-2
M. Wt: 439.70 g/mol
InChI Key: RJKNHBVKSWCKOC-UHFFFAOYSA-M
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Description

Quinoline, 5,7-dibromo-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-8-(stibosooxy)quinoline typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with molecular bromine in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions. The stibosooxy group can be introduced through subsequent reactions involving antimony-based reagents.

Industrial Production Methods

Industrial production of 5,7-dibromo-8-(stibosooxy)quinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as iso-amyl nitrite/HBr or aqueous CaBr2-Br2 . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to their corresponding dihydroquinoline forms.

Common Reagents and Conditions

    Bromination: Molecular bromine in chloroform or other solvents.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5,7-dibromo-8-(stibosooxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets such as enzymes and DNA makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of quinoline, including 5,7-dibromo-8-(stibosooxy)quinoline, are explored for their therapeutic potential. They are investigated for their efficacy against various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 5,7-dibromo-8-(stibosooxy)quinoline involves its interaction with molecular targets such as enzymes and DNA. The bromine and stibosooxy groups enhance its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of DNA function . These interactions can result in antimicrobial or anticancer effects, depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and stibosooxy groups in 5,7-dibromo-8-(stibosooxy)quinoline makes it unique compared to its analogs

Properties

CAS No.

35592-46-2

Molecular Formula

C9H4Br2NO2Sb

Molecular Weight

439.70 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl)oxy-oxostibane

InChI

InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1

InChI Key

RJKNHBVKSWCKOC-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1

Origin of Product

United States

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